5-{[2-(4-METHOXYPHENYL)ETHYL]AMINO}-2-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE
Description
This compound is a 1,3-oxazole derivative featuring a 4-methoxyphenethylamine substituent at position 5 and a pyrrolidine-1-sulfonyl phenyl group at position 2. Its structure combines a sulfonamide-linked pyrrolidine moiety with a methoxy-substituted aromatic system, which is hypothesized to enhance solubility and receptor-binding affinity.
Properties
IUPAC Name |
5-[2-(4-methoxyphenyl)ethylamino]-2-(4-pyrrolidin-1-ylsulfonylphenyl)-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O4S/c1-30-19-8-4-17(5-9-19)12-13-25-23-21(16-24)26-22(31-23)18-6-10-20(11-7-18)32(28,29)27-14-2-3-15-27/h4-11,25H,2-3,12-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNDHEPFPXVAHHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC2=C(N=C(O2)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[2-(4-METHOXYPHENYL)ETHYL]AMINO}-2-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Oxazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the oxazole ring.
Introduction of the Pyrrolidin-1-ylsulfonyl Group: This is achieved through sulfonylation reactions using reagents like sulfonyl chlorides in the presence of a base.
Attachment of the Methoxyphenyl Ethylamine Moiety: This step involves nucleophilic substitution reactions where the amine group reacts with an appropriate electrophile.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.
Substitution: The compound can participate in various substitution reactions, especially at the oxazole ring and the sulfonyl group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Primary amines.
Substitution: Various substituted oxazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, the compound is studied for its potential as a pharmacophore. Its structural features make it a candidate for binding to various biological targets, including enzymes and receptors.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. It has shown promise in preliminary studies as an anti-inflammatory and neuroprotective agent.
Industry
In the industrial sector, the compound is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 5-{[2-(4-METHOXYPHENYL)ETHYL]AMINO}-2-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets are still under investigation.
Comparison with Similar Compounds
Structural Analogues from Screening Data ()
A screening study identified five structurally related 1,3-oxazole derivatives (Table 1). Key differences lie in the sulfonamide-linked cyclic amines and the amino substituents:
| Compound Name | Molecular Formula | Molecular Weight | Key Structural Variations vs. Target Compound |
|---|---|---|---|
| 5-{[2-(4-Methoxyphenyl)ethyl]amino}-2-[4-(morpholine-4-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile | C23 H24 N4 O5 S | 468.53 | Morpholine replaces pyrrolidine in sulfonamide group |
| 5-(4-Methoxyanilino)-2-[4-(4-methylpiperidine-1-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile | C23 H24 N4 O4 S | 452.53 | 4-Methylpiperidine replaces pyrrolidine |
| 5-(4-Methoxyanilino)-2-[4-(3-methylpiperidine-1-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile | C23 H24 N4 O4 S | 452.53 | 3-Methylpiperidine replaces pyrrolidine |
| 2-[4-(Azepane-1-sulfonyl)phenyl]-5-(ethylamino)-1,3-oxazole-4-carbonitrile | C18 H22 N4 O3 S | 374.46 | Azepane replaces pyrrolidine; ethylamino replaces methoxyphenethylamino |
Key Observations :
- Pyrrolidine vs.
- Methoxy Group Placement: The methoxyphenethylamino group in the target compound likely enhances lipophilicity and π-π stacking vs. simpler ethylamino or anilino groups in analogues .
Pharmacokinetic and Impurity Profiles ()
Impurities in related methoxyphenyl ethylamine derivatives (e.g., monobenzyl analogues) showed higher impurity levels (1.24% vs. 0.2% in the target compound’s close relative), indicating that the pyrrolidine-sulfonyl group may improve synthetic purity or stability under reaction conditions .
Drug Development Context ()
The target compound’s pyrrolidine-sulfonyl group may offer superior metabolic stability compared to ethylsulfonyl groups, which are prone to oxidation .
Biological Activity
5-{[2-(4-Methoxyphenyl)ethyl]amino}-2-[4-(pyrrolidine-1-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile (CAS Number: 940998-37-8) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and implications for drug development.
The molecular formula of this compound is C23H24N4O4S, with a molecular weight of 452.5 g/mol. The structure includes an oxazole ring, a carbonitrile group, and various aromatic and aliphatic substituents that contribute to its biological properties.
Anticancer Activity
Recent studies have demonstrated that compounds similar to this compound exhibit potent anticancer properties. For instance, derivatives with oxopyrrolidine scaffolds have shown significant cytotoxicity against A549 lung adenocarcinoma cells.
Case Study:
In an experiment where various compounds were tested for their anticancer activity, it was found that certain derivatives reduced the viability of A549 cells significantly compared to controls. The most effective compounds were those containing free amino groups, which enhanced their cytotoxicity while maintaining lower toxicity towards non-cancerous cells like HSAEC1-KT .
| Compound | IC50 (µM) A549 | Toxicity to HSAEC1-KT |
|---|---|---|
| Compound 15 | 10 | Low |
| Compound 18 | 15 | Moderate |
| Compound 21 | 5 | Low |
Antimicrobial Activity
The antimicrobial potential of this compound has also been investigated. Similar derivatives have shown effectiveness against multidrug-resistant strains of Staphylococcus aureus, including those resistant to linezolid and tedizolid. The mechanism involves inhibiting bacterial growth through interference with cellular processes.
Research Findings:
In vitro studies indicated that the compound exhibited selective antimicrobial activity against resistant strains, suggesting its potential as a lead compound for developing new antibiotics .
Structure-Activity Relationships (SAR)
The biological activity of this compound is heavily influenced by its structural components:
- Amino Group: Presence enhances anticancer activity.
- Oxazole Ring: Contributes to the overall stability and reactivity of the molecule.
- Pyrrolidine Sulfonyl Group: Essential for antimicrobial activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
